molecular formula C13H12O3 B11941620 5-(2-Ethoxyphenyl)-2-furaldehyde CAS No. 853312-11-5

5-(2-Ethoxyphenyl)-2-furaldehyde

Cat. No.: B11941620
CAS No.: 853312-11-5
M. Wt: 216.23 g/mol
InChI Key: RFVPUMSXKRRFNK-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-2-furaldehyde is an organic compound that features a furan ring substituted with an ethoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyphenyl)-2-furaldehyde typically involves the reaction of 2-ethoxybenzaldehyde with furfural under acidic or basic conditions. One common method is the condensation reaction, where the aldehyde groups of both reactants undergo a nucleophilic addition to form the desired product. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(2-Ethoxyphenyl)-2-furancarboxylic acid.

    Reduction: 5-(2-Ethoxyphenyl)-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Ethoxyphenyl)-2-furaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyphenyl)-2-furaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The ethoxyphenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxyphenyl)-2-furaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.

    5-(2-Methoxyphenyl)-2-furaldehyde: Contains a methoxy group instead of an ethoxy group.

    5-(2-Chlorophenyl)-2-furaldehyde: Features a chloro group instead of an ethoxy group.

Uniqueness

5-(2-Ethoxyphenyl)-2-furaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This compound’s specific structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

853312-11-5

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

5-(2-ethoxyphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-2-15-12-6-4-3-5-11(12)13-8-7-10(9-14)16-13/h3-9H,2H2,1H3

InChI Key

RFVPUMSXKRRFNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)C=O

Origin of Product

United States

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